

Application of 6-Ethyl-2-methyloctane in Aviation Fuel Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Ethyl-2-methyloctane

Cat. No.: B12658680

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Application Note & Protocol

Introduction

6-Ethyl-2-methyloctane is a branched alkane (iso-alkane) with the chemical formula $C_{11}H_{24}$. [1][2][3][4] Branched alkanes are a significant class of hydrocarbons present in conventional and sustainable aviation fuels (SAFs). [5][6][7] The isomeric complexity of these compounds within aviation fuel presents a significant analytical challenge. [5][6] The detailed characterization of individual isomers like **6-Ethyl-2-methyloctane** is crucial for understanding fuel properties such as flash point, freezing point, and combustion performance. This document outlines the application of advanced analytical techniques for the identification and quantification of **6-Ethyl-2-methyloctane** in aviation fuel, serving as a representative protocol for the analysis of branched alkanes.

Data Presentation: Properties of 6-Ethyl-2-methyloctane

A summary of the key physical and chemical properties of **6-Ethyl-2-methyloctane** is presented in the table below. This data is essential for its identification and quantification in analytical protocols.

Property	Value	Reference
Chemical Formula	C11H24	[1][2][3][4]
Molecular Weight	156.31 g/mol	[1]
CAS Registry Number	62016-19-7	[2][4]
IUPAC Name	6-ethyl-2-methyloctane	[1]
SMILES	<chem>CCC(CC)CCCC(C)C</chem>	[1]
InChIKey	AZXGABNJUBNOHW-UHFFFAOYSA-N	[1][2][4]

Experimental Protocols

The primary technique for the detailed analysis of branched alkanes in the complex matrix of aviation fuel is comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS).

Protocol: Analysis of Branched Alkanes in Aviation Fuel using GCxGC-MS

1. Objective:

To separate, identify, and quantify **6-Ethyl-2-methyloctane** and other branched alkanes in an aviation fuel sample.

2. Materials and Reagents:

- Aviation fuel sample
- Reference standard of **6-Ethyl-2-methyloctane** (if available, for retention time confirmation)
- Helium (carrier gas), high purity
- Solvents for sample dilution (e.g., hexane or isooctane), HPLC grade

3. Instrumentation:

- Comprehensive two-dimensional gas chromatograph (GCxGC) system
- Time-of-flight mass spectrometer (TOF-MS) or Quadrupole MS
- GCxGC software for instrument control and data analysis
- NIST Mass Spectral Library

4. GCxGC-MS Method:

- Sample Preparation: Dilute the aviation fuel sample (e.g., 1:100 v/v) in a suitable solvent like hexane.
- Injection: Inject 1 μ L of the diluted sample into the GC inlet.
- Inlet Conditions:
 - Inlet Temperature: 280 °C
 - Split Ratio: 100:1
- First Dimension (1D) Column:
 - Column Type: Non-polar (e.g., 30 m x 0.25 mm ID, 0.25 μ m film thickness, DB-5ms or equivalent)
 - Oven Temperature Program:
 - Initial Temperature: 40 °C, hold for 2 minutes
 - Ramp: 5 °C/min to 320 °C
 - Hold: 5 minutes
 - Carrier Gas: Helium, constant flow of 1.0 mL/min
- Modulator:
 - Type: Thermal modulator

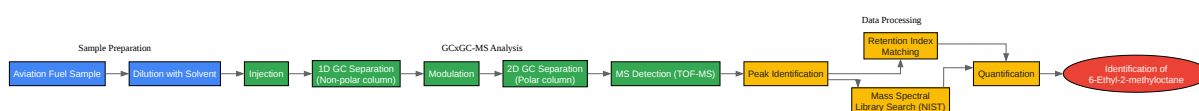
- Modulation Period: 6 seconds
- Second Dimension (2D) Column:
 - Column Type: Polar (e.g., 1.5 m x 0.1 mm ID, 0.1 µm film thickness, DB-17ht or equivalent)
 - Temperature Offset: +15 °C relative to the 1D oven
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI)
 - Ionization Energy: 70 eV
 - Mass Range: m/z 40-400
 - Acquisition Rate: 200 spectra/second
 - Transfer Line Temperature: 300 °C
 - Ion Source Temperature: 230 °C

5. Data Analysis:

- Peak Identification: Process the raw GCxGC-MS data using the instrument's software. Identify individual peaks corresponding to different compounds.
- Library Search: Perform a mass spectral library search (e.g., against the NIST database) for the acquired mass spectra to tentatively identify compounds. The mass spectrum of **6-Ethyl-2-methyloctane** from the NIST library can be used as a reference.[\[1\]](#)[\[2\]](#)
- Retention Index (RI) Matching: Calculate the retention indices of the identified peaks and compare them with literature values or predicted retention indices for further confirmation.[\[5\]](#)
[\[6\]](#)
- Quantification: If a reference standard is available, perform a calibration curve to quantify the concentration of **6-Ethyl-2-methyloctane**. If not, semi-quantification can be performed

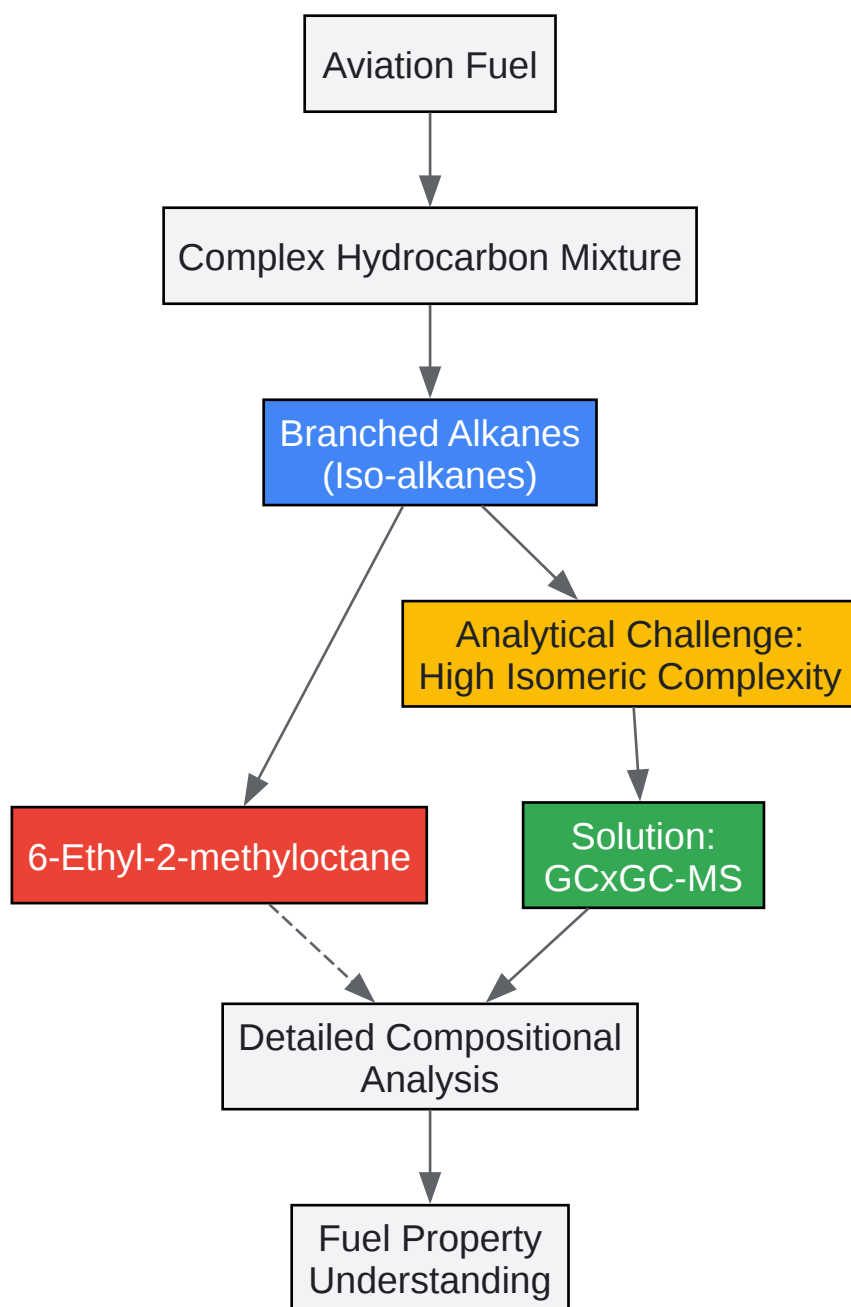
based on the peak area relative to an internal standard.

Visualizations



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Caption: Experimental workflow for the analysis of **6-Ethyl-2-methyloctane** in aviation fuel.



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Caption: Logical relationship of **6-Ethyl-2-methyloctane** within aviation fuel analysis.

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